molecular formula C12H16O2S B1320121 6-Phenylsulfanylhexanoic acid CAS No. 325698-86-0

6-Phenylsulfanylhexanoic acid

Cat. No. B1320121
M. Wt: 224.32 g/mol
InChI Key: LPAASVMIRJIDQI-UHFFFAOYSA-N
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Description

6-Phenylsulfanylhexanoic acid is a chemical compound . It is used for medicinal purposes . The CAS number for this compound is 325698-86-0 .


Molecular Structure Analysis

The molecular structure of a compound is determined by the arrangement of its atoms and the chemical bonds that hold these atoms together . The molecular weight of 6-Phenylsulfanylhexanoic acid is 224.31900 . The molecular formula of this compound is C12H16O2S .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure and the nature of the chemical bonds it contains . For 6-Phenylsulfanylhexanoic acid, specific properties such as density, boiling point, and melting point are not available .

Scientific Research Applications

  • Chemical Synthesis and Polymer Industry : 6-Aminohexanoic acid, a related ω-amino acid, is significant in the chemical synthesis of modified peptides and in the polyamide synthetic fibers (nylon) industry. It is often used as a linker in various biologically active structures (Markowska et al., 2021).

  • Polyester Production : 6-Phenylhexanoic acid (6PHxA) has been evaluated as a substrate for cell growth and polyester production by Pseudomonas oleovorans and Pseudomonas putida. Poly-3-hydroxyalkanoates, PHAs, were obtained from 6PHxA, with polymer yields and various physical properties being studied (Hazer et al., 1996).

  • Catalytic Applications : In the context of catalysis, pore-expanded KIT-6 propylsulfonic acid silicas have shown significant activity in the esterification of fatty acids, including hexanoic acid. The study highlights the importance of mesopore accessibility and interconnectivity in these reactions (Pirez et al., 2012).

  • Oxidation Reactions in Organic Chemistry : 6-(methylsulfinyl)hexanoic acid, a derivative, has been used in Swern oxidation reactions, converting alcohols to aldehydes or ketones. The process highlights the recyclability and efficiency of this compound in organic synthesis (Liu & Vederas, 1996).

  • ensus.app/papers/synthesis-polybetahydroxyalkanoates-bearing-phenyl-abraham/62b6e1e484135194acdbac6ec0683035/?utm_source=chatgpt).
  • Enzymatic Studies : The enzyme 6-aminohexanoic acid cyclic dimer hydrolase, which acts on substrates like 6-aminohexanoic acid, provides insights into enzyme specificity and mechanisms in biochemistry (Kinoshita et al., 1977).

  • Textile Industry Applications : Novel acidic Mono Azo Dyes, derivatives of hydroxo phenyl azo compounds, have been developed for dyeing polyamide and protein fibers, indicating the relevance of such compounds in textile manufacturing (Yıldız & Boztepe, 2002).

  • Water Treatment Processes : The transformation of 6:2 fluorotelomer sulfonate by Cobalt(II)-activated peroxymonosulfate highlights the reactivity of these compounds in water treatment, especially in advanced oxidation processes (Zhang et al., 2020).

  • Functionalization of Carbon Nanotubes : Studies on the aqueous solubility of carboxylic acid-functionalized single-wall carbon nanotubes reveal the impact of hydrocarbon side chain length, like that of 6-aminohexanoic acid derivatives, on solubility and functional properties (Zeng, Zhang, & Barron, 2005).

  • a183580e5bbd3249/?utm_source=chatgpt).

properties

IUPAC Name

6-phenylsulfanylhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2S/c13-12(14)9-5-2-6-10-15-11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPAASVMIRJIDQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70597896
Record name 6-(Phenylsulfanyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Phenylsulfanylhexanoic acid

CAS RN

325698-86-0
Record name 6-(Phenylsulfanyl)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70597896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
CM Marson, P Savy, AS Rioja… - Journal of medicinal …, 2006 - ACS Publications
The synthesis of a novel series of potent inhibitors of histone deacetylases is described, based on arylsulfinyl-2,4-hexadienoic acid hydroxyamides and their derivatives. In vitro IC 50 …
Number of citations: 26 pubs.acs.org

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